molecular formula C18H18ClN3O3S B2445145 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 953234-52-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2445145
CAS No.: 953234-52-1
M. Wt: 391.87
InChI Key: WDKJGBIMCDKCDT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains , suggesting that they may influence cellular function by disrupting bacterial cell signaling pathways, gene expression, or metabolic processes.

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Molecular Formula: C18H18ClN3O3S
Molecular Weight: Approximately 373.87 g/mol

The compound features several key structural components:

  • Benzo[d]thiazole moiety
  • Isoxazole ring
  • Tetrahydrofuran group

These structural characteristics suggest a diverse range of potential interactions within biological systems.

Antibacterial Activity

Research has indicated that this compound exhibits moderate antibacterial properties. A study published in Bioorganic & Medicinal Chemistry evaluated its in vitro activity against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaModerate

The results suggest that this compound may have potential as an antibiotic, warranting further investigation into its mechanisms of action and efficacy against resistant strains .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored in various studies. The presence of thiazole and isoxazole rings is often correlated with cytotoxic activity.

Case Studies

  • Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer types .
  • Isoxazole Compounds : Another research highlighted the role of isoxazole derivatives in inhibiting tumor growth, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction studies suggest that the compound could inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Signaling Pathways : The compound may influence cellular signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial metabolism .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that modifications on the benzo[d]thiazole and isoxazole rings significantly affect biological activity. For example:

Compound NameKey Structural FeaturesActivity Level
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazoleBenzo[d]thiazole, isoxazole, pyridineInvestigated for anti-inflammatory activity
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideSulfonamide groupKnown for antibacterial properties
N-(3-benzylisoxazolyl)-N-(pyridinyl)methanesulfonamideIsoxazole, sulfonamideExplored for its role in cancer therapies

These comparisons highlight the importance of specific functional groups in modulating the biological activity of similar compounds .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-10-5-6-13(19)16-15(10)20-18(26-16)22(9-12-4-3-7-24-12)17(23)14-8-11(2)21-25-14/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJGBIMCDKCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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